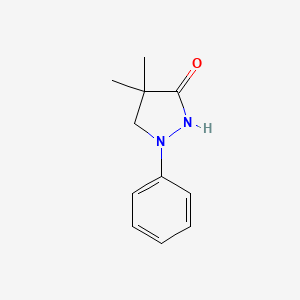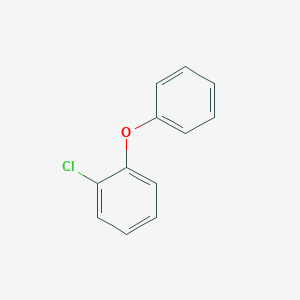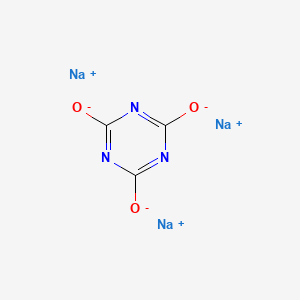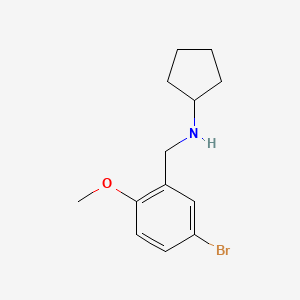
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Overview
Description
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine, also known as Br-MBOB, is a chemical compound that has gained attention in the scientific community for its potential use in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which could have implications for the treatment of various neurological disorders. In
Scientific Research Applications
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has been studied for its potential use as a tool compound in neuroscience research. Specifically, it has been shown to modulate the activity of certain G protein-coupled receptors (GPCRs) in the brain, including the dopamine D3 receptor and the serotonin 5-HT2C receptor. These receptors are involved in a variety of neurological processes, including reward and motivation, mood regulation, and appetite control. By modulating the activity of these receptors, N-(5-Bromo-2-methoxybenzyl)cyclopentanamine could have implications for the treatment of various neurological disorders, including addiction, depression, and obesity.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine involves its binding to the orthosteric site of certain GPCRs in the brain. This binding results in a conformational change in the receptor, leading to the activation of downstream signaling pathways. The specific effects of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine on these pathways depend on the receptor subtype and the cellular context in which it is expressed.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can modulate the activity of dopamine D3 and serotonin 5-HT2C receptors in the brain, leading to changes in neurotransmitter release and downstream signaling pathways. These effects have been shown to have implications for reward and motivation, mood regulation, and appetite control. Additionally, N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has been shown to have a low affinity for other GPCRs, indicating that its effects are specific to the receptors it targets.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-Bromo-2-methoxybenzyl)cyclopentanamine in lab experiments is its specificity for certain GPCRs in the brain. This allows researchers to study the effects of modulating these receptors without the confounding effects of other receptor subtypes. Additionally, N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has been shown to have a high selectivity for the dopamine D3 and serotonin 5-HT2C receptors, making it a useful tool compound for studying these receptors specifically.
One limitation of using N-(5-Bromo-2-methoxybenzyl)cyclopentanamine in lab experiments is its relatively low potency compared to other GPCR modulators. This means that higher concentrations of the compound may be necessary to achieve the desired effects, which could lead to off-target effects or toxicity. Additionally, the synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is relatively complex, which could limit its availability for use in lab experiments.
Future Directions
There are several future directions for research involving N-(5-Bromo-2-methoxybenzyl)cyclopentanamine. One potential avenue is to study its effects on other GPCRs in the brain, including those involved in pain perception and inflammation. Additionally, further research could be done to optimize the synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine and improve its potency and selectivity for specific receptor subtypes. Finally, studies could be done to explore the potential therapeutic applications of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine for the treatment of various neurological disorders, including addiction, depression, and obesity.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSIDOFHGNVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357924 | |
| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |
CAS RN |
418779-19-8 | |
| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



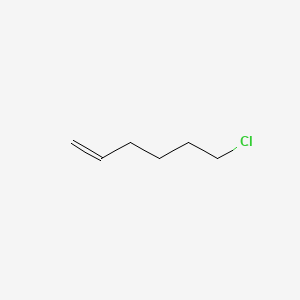
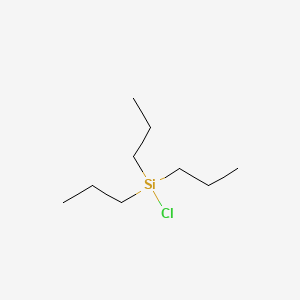


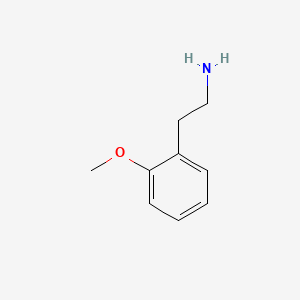
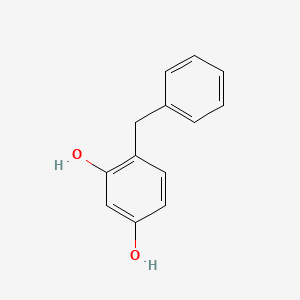
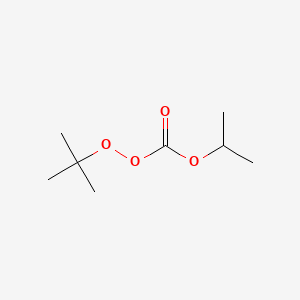

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

